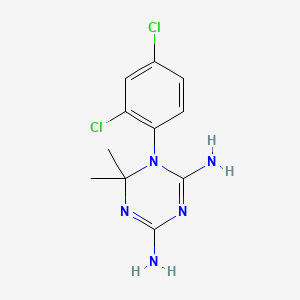
(4-Chlorophenyl)-dimethyl-sulfonium; methyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of NSC310213 involves several steps, including the use of specific reagents and reaction conditions. While the exact synthetic route is proprietary, it typically involves the formation of key intermediates through a series of chemical reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
NSC310213 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions may result in the formation of different functionalized derivatives .
Aplicaciones Científicas De Investigación
NSC310213 has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets. In medicine, it is being explored for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of NSC310213 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as cell growth and apoptosis, which are critical in the context of cancer therapy .
Comparación Con Compuestos Similares
NSC310213 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other synthetic molecules developed for similar therapeutic purposes. The comparison can be based on factors such as chemical structure, mechanism of action, and therapeutic efficacy. Some similar compounds include those with similar molecular targets or those used in similar therapeutic contexts .
Propiedades
Número CAS |
14734-51-1 |
|---|---|
Fórmula molecular |
C9H14ClO4S2+ |
Peso molecular |
285.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-dimethylsulfanium;methyl hydrogen sulfate |
InChI |
InChI=1S/C8H10ClS.CH4O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5-6(2,3)4/h3-6H,1-2H3;1H3,(H,2,3,4)/q+1; |
Clave InChI |
ZDFSHBGTAHUHQP-UHFFFAOYSA-N |
SMILES canónico |
COS(=O)(=O)O.C[S+](C)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


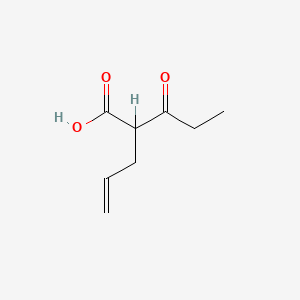
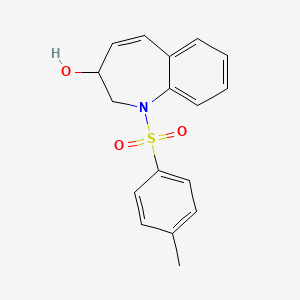

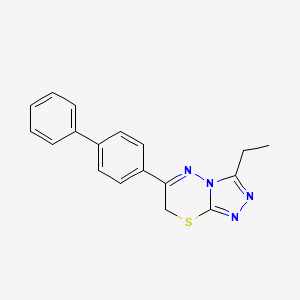
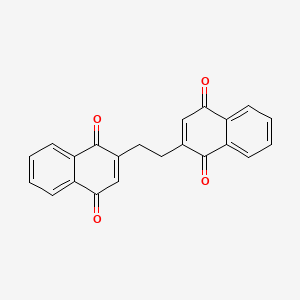
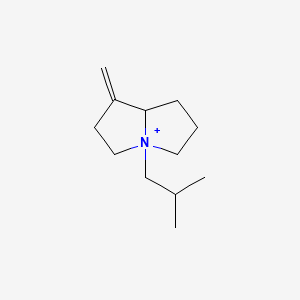

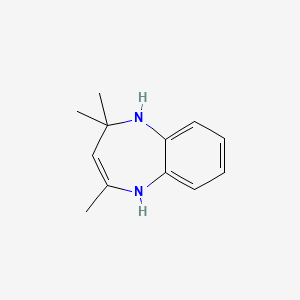
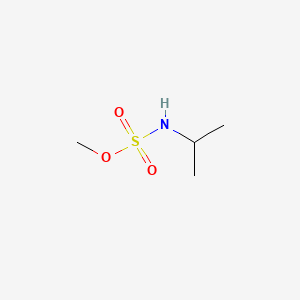
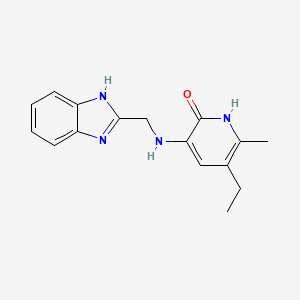
![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)

